2-Bromo-4-chloro-5-iodobenzotrifluoride
Overview
Description
2-Bromo-4-chloro-5-iodobenzotrifluoride is a chemical compound with the molecular formula C7H2BrClF3I . It is a derivative of benzotrifluoride, which is a class of compounds that contain a benzene ring substituted with at least one trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-chloro-5-iodobenzotrifluoride consists of a benzene ring substituted with a bromo, chloro, iodo, and trifluoromethyl groups . The exact spatial configuration can be determined using techniques like X-ray crystallography, but such data is not available in the searched resources.Scientific Research Applications
Infrared Spectroscopy
This compound has been used in the theoretical and experimental study of infrared spectral data . Infrared (IR) spectroscopy is a common spectroscopic technique that serves as an effective tool for characterizing compound and solvent interactions . The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were also investigated .
Density Functional Theory (DFT)
The compound has been used in conformational analysis performed by density functional theory (DFT) . DFT is a computational quantum mechanical modelling method used in physics, chemistry and materials science to investigate the electronic structure of many-body systems .
Solvent Effect Studies
The compound has been used to study the solvent effect on carbonyl stretching . The solvent effect refers to the influence of a solvent on chemical reactivity or molecular associations .
Pharmaceutical Chemistry
Benzaldehyde derivatives, such as this compound, are commonly employed in the field of pharmaceutical chemistry . For example, substituted benzaldehydes can be designed to increase the oxygen affinity of human hemoglobin and to inhibit the sickle erythrocytes .
5. Production of Flavoring Agents, Agrochemicals, Cosmetics, Textiles, Dyes Benzaldehyde derivatives are used in the chemical industry in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes .
Ligands in Metal Coordination Chemistry
Benzaldehyde derivatives are used as ligands in metal coordination chemistry . Ligands are ions or molecules that bind to a central metal atom to form coordination complexes .
Mizoroki-Heck Reaction
4-Iodobenzotrifluoride, a related compound, may be employed as a substrate with an electron-deficient aromatic ring, during the Mizoroki-Heck reaction with acrylic acid, to afford 4-trifluoromethylcinnnamic acid . The Mizoroki-Heck reaction is a type of chemical reaction used to couple an aryl halide with an alkene .
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of SM cross-coupling reactions, 2-Bromo-4-chloro-5-iodobenzotrifluoride would likely interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially influence pathways involving carbon–carbon bond formation .
Result of Action
In the context of SM cross-coupling reactions, the compound could potentially facilitate the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of 2-Bromo-4-chloro-5-iodobenzotrifluoride can be influenced by various environmental factors. These may include the presence of other reagents, the temperature, and the pH of the reaction environment .
properties
IUPAC Name |
1-bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF3I/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUBVTJSFLADRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Cl)Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF3I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101215873 | |
Record name | Benzene, 1-bromo-5-chloro-4-iodo-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101215873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1394291-54-3 | |
Record name | Benzene, 1-bromo-5-chloro-4-iodo-2-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394291-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-5-chloro-4-iodo-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101215873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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